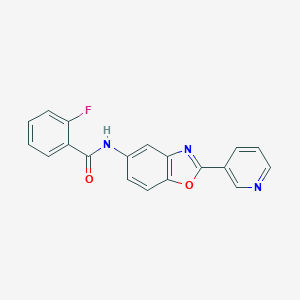

![molecular formula C31H29N3O3 B251779 N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-(benzyloxy)benzamide](/img/structure/B251779.png)

N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-(benzyloxy)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-(benzyloxy)benzamide, also known as BGB-324, is a small molecule inhibitor that targets the Axl receptor tyrosine kinase. Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptors that are involved in a variety of cellular processes, including cell survival, proliferation, migration, and invasion. Axl is overexpressed in many types of cancer and is associated with poor prognosis, making it an attractive target for cancer therapy.

Wirkmechanismus

N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-(benzyloxy)benzamide binds to the kinase domain of Axl and inhibits its activity. Axl activation leads to the activation of several downstream signaling pathways, including PI3K/Akt, MAPK/ERK, and NF-κB, which promote cell survival, proliferation, migration, and invasion. Inhibition of Axl by N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-(benzyloxy)benzamide leads to decreased activation of these pathways and subsequent inhibition of cellular processes that contribute to cancer progression.

Biochemical and Physiological Effects:

N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-(benzyloxy)benzamide has been shown to have several biochemical and physiological effects in preclinical models of cancer. In vitro studies have shown that N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-(benzyloxy)benzamide decreases cell proliferation, migration, and invasion, and induces apoptosis in cancer cells. In vivo studies have shown that N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-(benzyloxy)benzamide suppresses tumor growth and metastasis, and enhances the efficacy of chemotherapy and radiation therapy. N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-(benzyloxy)benzamide has also been shown to modulate the tumor microenvironment by decreasing the recruitment of immunosuppressive cells and increasing the infiltration of cytotoxic T cells.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-(benzyloxy)benzamide is that it specifically targets the Axl receptor tyrosine kinase, which is overexpressed in many types of cancer and is associated with poor prognosis. Another advantage is that N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-(benzyloxy)benzamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, which may enhance the efficacy of these treatments. One limitation of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-(benzyloxy)benzamide is that it may not be effective in all types of cancer, as the expression of Axl is variable among different types of tumors. Another limitation is that the optimal dosing and scheduling of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-(benzyloxy)benzamide in combination with other treatments is not yet fully understood.

Zukünftige Richtungen

Several future directions for research on N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-(benzyloxy)benzamide include:

1. Clinical trials to evaluate the safety and efficacy of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-(benzyloxy)benzamide in combination with chemotherapy and radiation therapy in patients with cancer.

2. Studies to identify biomarkers that predict response to N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-(benzyloxy)benzamide, which may help to guide patient selection and treatment strategies.

3. Development of more potent and selective Axl inhibitors that may have improved efficacy and fewer side effects.

4. Investigation of the role of Axl in other diseases, such as autoimmune disorders and infectious diseases, and the potential use of Axl inhibitors in these conditions.

5. Studies to understand the mechanisms of resistance to Axl inhibitors and the development of strategies to overcome resistance.

Synthesemethoden

The synthesis of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-(benzyloxy)benzamide has been described in several publications. One method involves the reaction of 4-(4-benzoyl-1-piperazinyl)aniline with 3-(benzyloxy)benzoyl chloride in the presence of a base, followed by purification through column chromatography. Another method involves the reaction of 4-(4-benzoyl-1-piperazinyl)aniline with 3-(benzyloxy)benzoic acid in the presence of a coupling reagent, followed by purification through recrystallization.

Wissenschaftliche Forschungsanwendungen

N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-(benzyloxy)benzamide has been studied extensively in preclinical models of cancer. In vitro studies have shown that N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-(benzyloxy)benzamide inhibits Axl activation and downstream signaling pathways, leading to decreased cell proliferation, migration, and invasion. In vivo studies have shown that N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-(benzyloxy)benzamide suppresses tumor growth and metastasis in several types of cancer, including breast, lung, pancreatic, and ovarian cancer. N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-(benzyloxy)benzamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Eigenschaften

Molekularformel |

C31H29N3O3 |

|---|---|

Molekulargewicht |

491.6 g/mol |

IUPAC-Name |

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-3-phenylmethoxybenzamide |

InChI |

InChI=1S/C31H29N3O3/c35-30(26-12-7-13-29(22-26)37-23-24-8-3-1-4-9-24)32-27-14-16-28(17-15-27)33-18-20-34(21-19-33)31(36)25-10-5-2-6-11-25/h1-17,22H,18-21,23H2,(H,32,35) |

InChI-Schlüssel |

YINRBBIFLFJTOK-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4)C(=O)C5=CC=CC=C5 |

Kanonische SMILES |

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4)C(=O)C5=CC=CC=C5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}phenyl)furan-2-carboxamide](/img/structure/B251696.png)

![N-[4-(butyrylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B251697.png)

![N-[3-(butyrylamino)phenyl]-3-isopropoxybenzamide](/img/structure/B251698.png)

![N-[4-(acetylamino)phenyl]-5-bromo-1-naphthamide](/img/structure/B251699.png)

![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B251701.png)

![N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251710.png)

![Methyl 2-{[(1-naphthoylamino)carbonothioyl]amino}benzoate](/img/structure/B251712.png)

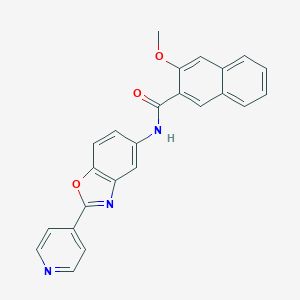

![N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-2-naphthamide](/img/structure/B251715.png)

![N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide](/img/structure/B251719.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B251720.png)

![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B251722.png)

![N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251724.png)